

Technical Safety & Handling Guide: (S)-2-(4-Butylphenyl)-propionic acid

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Compound of Interest

Compound Name: (S)-2-(4-Butylphenyl)-propionic acid

CAS No.: 404354-76-3

Cat. No.: B1283754

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Chemical Identity & Pharmacological Significance

Compound Name: **(S)-2-(4-Butylphenyl)-propionic acid** Synonyms: Dexibuprofen, (S)-(+)-Ibuprofen CAS Number: 51146-56-6 Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol [1]

The Chiral Imperative

In drug development, the distinction between the racemate (Ibuprofen) and the eutomer (Dexibuprofen) is non-trivial. (S)-Ibuprofen is the pharmacologically active enantiomer responsible for cyclooxygenase (COX) inhibition.[2]

- **Potency Factor:** The S-enantiomer is approximately 2x more potent than the racemic mixture. A 1200 mg dose of Dexibuprofen is therapeutically equivalent to 2400 mg of Ibuprofen.
- **Inversion Dynamics:** While the inactive (R)-enantiomer undergoes unidirectional inversion to the (S)-form in vivo (via acyl-CoA thioester intermediates), this process is irrelevant in vitro. For laboratory applications, maintaining the S-configuration is paramount to ensuring accurate experimental data.

GHS Hazard Identification & Risk Assessment

The following classification aligns with GHS (Globally Harmonized System) standards. Note that while the hazards resemble the racemate, the increased potency necessitates stricter adherence to exposure controls.

Hazard Class	Category	Hazard Statement	Signal Word
Acute Toxicity (Oral)	4	H302: Harmful if swallowed.[3]	WARNING
Eye Irritation	2A	H319: Causes serious eye irritation.[3][4][5]	WARNING
STOT - Single Exposure	3	H335: May cause respiratory irritation.[3][4][5]	WARNING
Reproductive Toxicity	2	H361: Suspected of damaging fertility or the unborn child.[3]	WARNING

Critical Insight: The reproductive toxicity warning is often overlooked in standard NSAID handling. Given the mechanism of COX inhibition affecting prostaglandin synthesis (crucial for uterine function and fetal development), pregnant personnel should exercise maximum caution or avoid handling.

Strategic Handling & Chiral Preservation Protocols

This section details a self-validating workflow designed to protect both the scientist and the molecule.

A. Environmental Control (Prevention of Racemization)

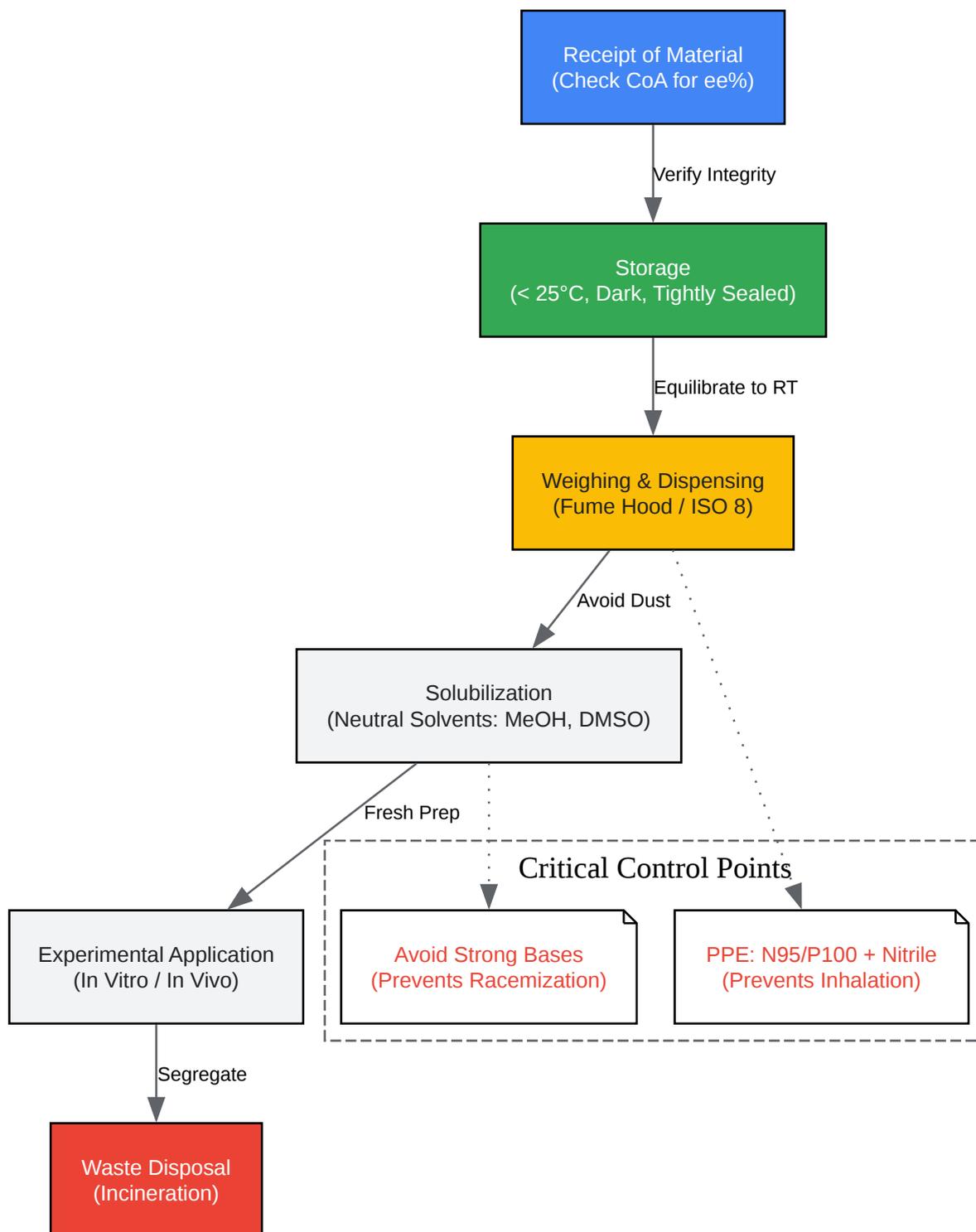
While Ibuprofen is chemically stable, the pure S-enantiomer can undergo racemization under specific stress conditions.

- **Avoid Basic Environments:** Base-catalyzed racemization is the primary threat to chiral purity. Avoid contact with strong bases (e.g., NaOH, KOH) during solubilization unless part of a controlled reaction.

- Thermal Stability: Store below 25°C. Transient excursions up to 40°C are acceptable, but prolonged heat can accelerate degradation and racemization.

B. Validated Handling Workflow

The following Graphviz diagram outlines the logic flow for handling the material to ensure safety and data integrity.



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Figure 1: Logic flow for safe handling and preservation of chiral integrity.

Exposure Controls & Personal Protective Equipment (PPE)

Because specific Occupational Exposure Limits (OELs) are rarely established for the S-enantiomer specifically, researchers should adopt a Performance-Based Exposure Control Limit (PB-ECL) derived from the racemate but adjusted for potency.

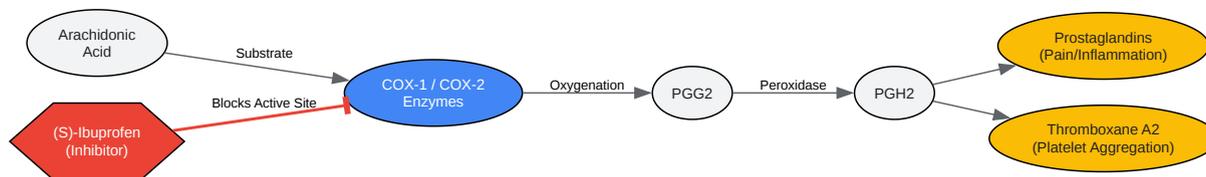
Recommended PB-ECL: < 5 mg/m³ (8-hour TWA). Rationale: Standard nuisance dust limit is often 10 mg/m³, but the pharmacological activity requires a safety factor of 2.

PPE Matrix

Protection Type	Specification	Rationale
Respiratory	N95 (minimum) or P100 HEPA	Prevents inhalation of bioactive dust. Essential during weighing.
Ocular	Chemical Safety Goggles	Safety glasses are insufficient due to the "Serious Eye Irritation" (H319) hazard.
Dermal	Nitrile Gloves (0.11 mm min)	Standard nitrile provides excellent resistance. Double-glove if dissolving in DMSO (permeation carrier).
Engineering	Fume Hood / LEV	All open handling of powder must occur under Local Exhaust Ventilation.

Mechanistic Insight: COX Inhibition

Understanding the mechanism is vital for toxicological context. Dexibuprofen inhibits Cyclooxygenase (COX) enzymes, blocking the conversion of Arachidonic Acid into Prostaglandins.[6]



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Figure 2: Mechanism of Action. (S)-Ibuprofen blocks the COX active site, halting the inflammatory cascade.

Emergency & First Aid Protocols

Self-Validating Response: The effectiveness of a response is measured by the speed of neutralization.

- Inhalation: Move to fresh air immediately. If respiratory irritation (coughing/wheezing) persists >30 mins, seek medical evaluation. Reasoning: H335 indicates direct mucosal irritation.
- Eye Contact: Flush with water for 15 full minutes. Do not shorten this duration; the acidic nature of the compound requires thorough dilution.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Call a poison center. Rationale: Risk of aspiration and secondary esophageal irritation.
- Fire: Use Water Spray, Alcohol-Resistant Foam, or Dry Chemical. Note: Emits carbon oxides (CO, CO₂) upon combustion.

Physical & Chemical Properties (Summary)

Property	Value	Note
Appearance	White crystalline powder	
Melting Point	49 – 53 °C	Slightly lower than racemate (75-77°C)
Solubility	Ethanol, Acetone, DMSO	Practically insoluble in water
pKa	~4.4	Weak acid
Chirality	S-Enantiomer	>98% ee required for specific studies

References

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